![molecular formula C31H31N3O2 B296028 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether, also known as CPEB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been shown to inhibit the activity of the protein NF-κB, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been shown to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of the immune response. In agriculture, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been shown to inhibit the growth of fungi and insects, leading to the protection of crops.
Advantages and Limitations for Lab Experiments
2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Future Directions
There are several future directions for the research and development of 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether. One direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the investigation of the potential applications of 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether in other fields, such as energy storage and catalysis. Additionally, the elucidation of the mechanism of action of 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether and the identification of its molecular targets could lead to the development of more specific and effective drugs for various diseases.
Synthesis Methods
The synthesis of 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The intermediate compounds are prepared by the condensation of 2-amino-5-chlorobenzimidazole with 2-hydroxybenzaldehyde and the subsequent reaction with 3-bromo-4-chlorocoumarin. The final coupling reaction is carried out by reacting the intermediate compound with 2-(7-octen-1-yloxy)phenylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been used as a fungicide and insecticide. In material science, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been used as a building block for the synthesis of novel materials with unique properties.
properties
Molecular Formula |
C31H31N3O2 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
11-(2-octoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C31H31N3O2/c1-2-3-4-5-6-13-20-35-28-19-12-8-15-23(28)29-33-31-24(21-22-14-7-11-18-27(22)36-31)30-32-25-16-9-10-17-26(25)34(29)30/h7-12,14-19H,2-6,13,20-21H2,1H3 |
InChI Key |
UBCYINGTSILZDM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



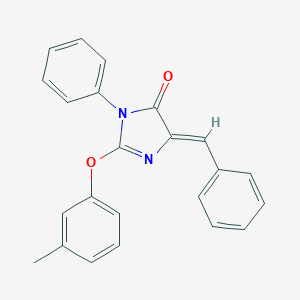
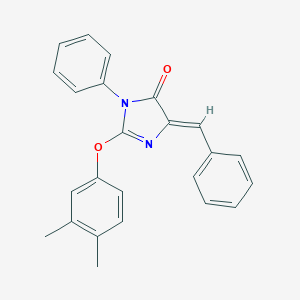
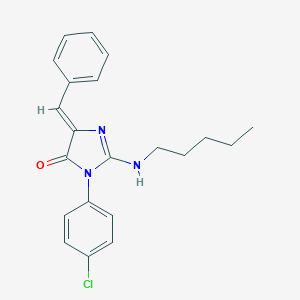
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)

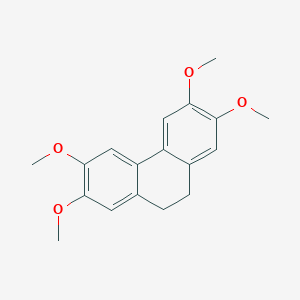
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
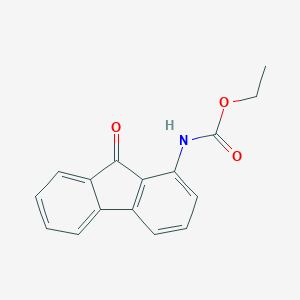
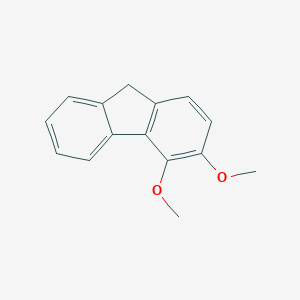
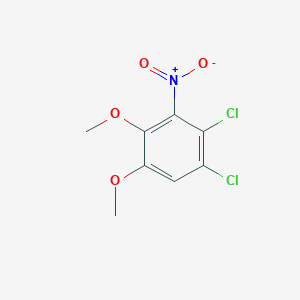
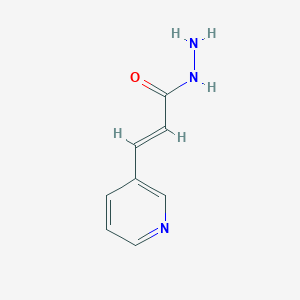
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
